2-(biphenyl-4-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Description
2-(Biphenyl-4-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic small molecule characterized by a pyrido[4,3-b]indole core substituted with a methoxy group at the 8-position and linked via an ethanone bridge to a biphenyl moiety. This structural framework confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) and molecular weight (~440 g/mol), which influence its pharmacokinetic and pharmacodynamic profiles. The compound’s design leverages the pyridoindole scaffold’s ability to interact with central nervous system (CNS) targets, while the biphenyl group enhances aromatic stacking interactions with receptors .
Properties
Molecular Formula |
C26H24N2O2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-2-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C26H24N2O2/c1-30-21-11-12-24-22(16-21)23-17-28(14-13-25(23)27-24)26(29)15-18-7-9-20(10-8-18)19-5-3-2-4-6-19/h2-12,16,27H,13-15,17H2,1H3 |
InChI Key |
IQRJTJOBCQEZBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridoindole Core
Chloro vs. Methoxy Substitution
Replacing the 8-methoxy group with chloro (e.g., 1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone) significantly alters metabolic stability. demonstrates that methoxy groups undergo O-demethylation to form hydroxy metabolites, which may reduce blood-brain barrier (BBB) penetration due to increased polarity.
Fluoro and Trifluoromethyl Substitutions
Compounds like (6-fluoro-8-trifluoromethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-(5-(trifluoromethyl)-1H-pyrazol-3-yl)methanone () exhibit enhanced electron-withdrawing effects, increasing receptor-binding affinity through polar interactions. Fluorinated derivatives also show improved metabolic stability compared to methoxy analogs, as fluorine resists oxidative degradation .
Modifications to the Ethanone Linker and Aromatic Moieties
Biphenyl vs. Piperazine-Linked Derivatives
In contrast to the biphenyl-ethanone structure, 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones () replace the pyridoindole with aryl piperazine. These derivatives demonstrate antipsychotic activity via dual dopamine-serotonin receptor modulation but exhibit higher catalepsy risk due to stronger D2 receptor binding. The pyridoindole core in the target compound may reduce extrapyramidal side effects by favoring 5-HT2A over D2 affinity .
Heterocyclic Replacements
Compounds such as 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone () substitute the pyridoindole with thienopyrimidine or isoquinoline systems. These changes reduce CNS penetration due to increased molecular weight (>500 g/mol) and polar surface area, highlighting the pyridoindole’s balance of size and lipophilicity for CNS targets .
Antipsychotic Potential
The target compound’s biphenyl-pyridoindole structure correlates with atypical antipsychotic activity, as seen in QSAR models (). Key descriptors include:
- QPlogBB (Brain/Blood Partition Coefficient): Methoxy substitution reduces QPlogBB (-0.3 vs. -0.1 for chloro analogs), limiting brain exposure .
- Electron Affinity (EA): Higher EA in fluorinated derivatives (e.g., -4.2 eV for trifluoromethyl-substituted compounds) enhances serotonin receptor binding .
Metabolic Stability
Comparative Data Table
Key Research Findings
- Structural Optimization: Fluorine and trifluoromethyl groups enhance target engagement but require careful balancing of lipophilicity and BBB penetration .
- Metabolic Liabilities: Methoxy groups, while synthetically accessible, limit CNS exposure compared to chloro or fluorinated analogs .
- Therapeutic Potential: The biphenyl-pyridoindole scaffold offers a promising template for designing CNS drugs with reduced side-effect profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
